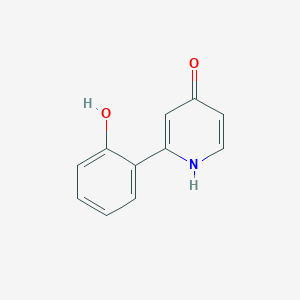
6-Amino-3-(4-methylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(4-methylphenyl)picolinic acid (6-AMPPA) is an organic compound with the molecular formula C10H10N2O2. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds. 6-AMPPA is a white, crystalline solid with a melting point of 123-125 °C. It is insoluble in water but soluble in many organic solvents. 6-AMPPA has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Wirkmechanismus
6-Amino-3-(4-methylphenyl)picolinic acid, 95% is believed to act as an enzyme inhibitor, which means it blocks or reduces the activity of certain enzymes. Enzymes are proteins that catalyze biochemical reactions in the body, and when they are inhibited, the reactions they catalyze are slowed or stopped. 6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical and Physiological Effects
6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant effects, which may be beneficial in preventing cellular damage caused by oxidative stress. It has also been found to inhibit the activity of several enzymes, which may have implications for drug metabolism. In addition, 6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been found to have anti-inflammatory and anti-tumor effects, which may be beneficial in treating certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-Amino-3-(4-methylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is soluble in many organic solvents, making it easy to handle and store. However, 6-Amino-3-(4-methylphenyl)picolinic acid, 95% is insoluble in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research into 6-Amino-3-(4-methylphenyl)picolinic acid, 95%. One potential area of research is to investigate its potential as an enzyme inhibitor. Another potential area of research is to investigate its potential as an antioxidant, anti-inflammatory, and anti-tumor agent. Finally, further research could be conducted to explore its potential as a building block for the synthesis of other compounds.
Synthesemethoden
6-Amino-3-(4-methylphenyl)picolinic acid, 95% can be synthesized from 4-methylphenol and oxalic acid in an acid-catalyzed reaction. The reaction is carried out at a temperature of 80-90 °C and a pressure of 15-20 bar. The reaction mixture is then cooled and the product is isolated by filtration. The product can be purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been used in scientific research applications due to its unique properties. It has been used as a building block for the synthesis of various pharmaceuticals, dyes, and other compounds. It has also been used as an enzyme inhibitor, and as an intermediate in the synthesis of other compounds. 6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been used in the synthesis of various drugs, such as antibiotics, antifungals, and anticancer agents.
Eigenschaften
IUPAC Name |
6-amino-3-(4-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-2-4-9(5-3-8)10-6-7-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXSWFYHTQAHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-methylphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














